1-Isoamyl-3-isobutylxanthine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

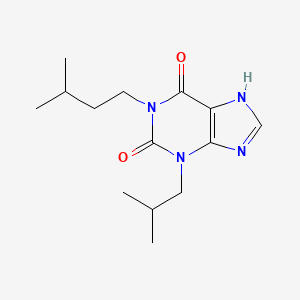

1-Isoamyl-3-isobutylxanthine, also known as this compound, is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Phosphodiesterase Inhibition

1-Isoamyl-3-isobutylxanthine is known to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cAMP. This inhibition can potentiate the effects of various neurotransmitters and hormones, making it a valuable compound in pharmacological studies:

- Cardiovascular Effects : The compound has been shown to enhance norepinephrine and histamine responses, indicating potential applications in cardiovascular research and treatments for conditions like heart failure or arrhythmias .

- Neurological Research : By increasing cAMP levels, this compound may influence neuronal signaling pathways, making it useful for studying neurodegenerative diseases or conditions related to synaptic transmission .

2. Antagonism of Adenosine Receptors

Research indicates that this compound can act as an antagonist at adenosine receptors, particularly the A1 receptor subtype. This property has implications for:

- Pain Management : By blocking adenosine's inhibitory effects on neurotransmission, this compound may provide insights into new pain management strategies .

- Cognitive Enhancement : Its ability to modulate adenosine receptor activity suggests potential cognitive-enhancing effects, which could be beneficial in treating cognitive impairments .

Biochemical Research

1. Cyclic AMP Accumulation Studies

The ability of this compound to increase cAMP levels has made it a valuable tool in biochemical assays aimed at understanding cellular signaling pathways. For instance:

- Cellular Response Studies : Researchers utilize this compound to investigate how alterations in cAMP levels affect various cellular processes, including metabolism, gene expression, and cell proliferation .

- Drug Development : Its role as a phosphodiesterase inhibitor positions it as a candidate for developing new drugs targeting diseases associated with dysregulated cAMP signaling.

Applications in Pest Control

Recent patents have explored the use of xanthine derivatives, including this compound, as pest control agents. The compound exhibits pesticidal properties that can be harnessed in agricultural settings:

- Pest Control Mechanisms : The compound's mechanism involves disrupting normal physiological processes in pests through phosphodiesterase inhibition, leading to increased cAMP levels and subsequent physiological disruptions .

- Formulation Potential : It can be formulated into various delivery systems (e.g., emulsions or solutions) for effective application in pest management strategies .

Table 1: Summary of Research Findings on this compound

Propiedades

Número CAS |

63908-26-9 |

|---|---|

Fórmula molecular |

C14H22N4O2 |

Peso molecular |

278.35 g/mol |

Nombre IUPAC |

1-(3-methylbutyl)-3-(2-methylpropyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C14H22N4O2/c1-9(2)5-6-17-13(19)11-12(16-8-15-11)18(14(17)20)7-10(3)4/h8-10H,5-7H2,1-4H3,(H,15,16) |

Clave InChI |

HRWQHFZQHIUCCC-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |

SMILES canónico |

CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |

Key on ui other cas no. |

63908-26-9 |

Sinónimos |

1-isoamyl-3-isobutylxanthine 3-isobutyl-1-isoamylxanthine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.